Methyl 4-(3-Chloro-4-oxobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-Chloro-4-oxobutyl)benzoate is an organic compound with a molecular formula of C12H13ClO3. It is a white crystalline solid with a distinctive odor and is insoluble in water but soluble in organic solvents. This compound is often used as an intermediate in organic synthesis for the preparation of various other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves the reaction of methyl 4-(3-oxobutyl)benzoate with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-Chloro-4-oxobutyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides or esters depending on the nucleophile used.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-(3-Chloro-4-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves its interaction with various molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-oxobutyl)benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 4-chloro-3-[(3-oxobutyl)amino]benzoate:
Uniqueness
Methyl 4-(3-Chloro-4-oxobutyl)benzoate is unique due to the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 4-(3-chloro-4-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13ClO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 |
InChI Key |
XYUQJSWZYOMYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.